L-Histidine-15N3 (hydrochloride hydrate)

Description

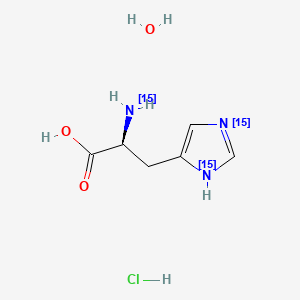

Table 1: Isotopic Labeling Positions in L-Histidine-15N3 Hydrochloride Hydrate

| Position | Atom Type | Isotope Label |

|---|---|---|

| α-Amino group | N | ^15^N |

| Imidazole N-1 (δ) | N | ^15^N |

| Imidazole N-3 (ε) | N | ^15^N |

| Carboxylic acid | O | ^16^O |

The hydrochloride counterion stabilizes the protonated α-amino group, while the hydrate water molecule participates in hydrogen bonding with the carboxylate and imidazole moieties.

Properties

Molecular Formula |

C6H12ClN3O3 |

|---|---|

Molecular Weight |

212.61 g/mol |

IUPAC Name |

(2S)-2-(15N)azanyl-3-((1,3-15N2)1H-imidazol-5-yl)propanoic acid;hydrate;hydrochloride |

InChI |

InChI=1S/C6H9N3O2.ClH.H2O/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H;1H2/t5-;;/m0../s1/i7+1,8+1,9+1;; |

InChI Key |

CMXXUDSWGMGYLZ-GHLBGONZSA-N |

Isomeric SMILES |

C1=C([15NH]C=[15N]1)C[C@@H](C(=O)O)[15NH2].O.Cl |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)N.O.Cl |

Origin of Product |

United States |

Preparation Methods

Importance of Isotope Labeling Methodology

The preparation of isotopically labeled histidine requires careful consideration of synthetic pathways that maintain stereochemical integrity while achieving high isotopic enrichment. Several approaches have been developed, each with distinct advantages regarding yield, purity, and positional specificity of isotope incorporation.

The Schöllkopf Method for L-Histidine-15N3 Synthesis

One of the most effective and widely employed techniques for preparing L-Histidine-15N3 is the Schöllkopf method, which allows precise control over the stereochemistry and isotopic labeling of the final product.

Reaction Pathway and Mechanism

Biosynthetic Approaches to L-Histidine-15N3 Production

Biosynthetic methods provide an alternative approach to chemical synthesis, leveraging biological systems to incorporate isotopic labels.

Fermentation-Based Production

Similar to approaches used for unlabeled L-histidine, fermentation techniques can be adapted for isotopic labeling by utilizing bacteria grown in 15N-enriched media. These methods typically employ carbon sources such as glucose and specially selected strains of Corynebacterium glutamicum with drug-resistant properties to enhance production efficiency.

Enzymatic Synthesis Pathways

The biosynthetic pathway of histidine involves multiple enzymatic steps, which can be manipulated to incorporate isotopic labels. Table 1 illustrates key enzymes involved in histidine biosynthesis that can be leveraged for isotopic labeling strategies.

Table 1. Key Enzymes in Histidine Biosynthesis Relevant to Isotopic Labeling

Chemical Synthesis Routes for L-Histidine-15N3

Several chemical synthesis approaches have been developed specifically for the preparation of isotopically labeled histidine variants, each offering different advantages in terms of yield, purity, and positional specificity.

Synthetic Route via Benzyl-Protected Intermediates

A prominent synthetic approach involves the use of tert-butyl-3-(1-benzyl-1H-imidazol-5-yl)-2-(diphenylmethyleneamino)propanoate as a key intermediate. In this method, the benzyl-protected imidazole undergoes controlled reaction with 15N-labeled reagents to introduce isotopic labels at specific positions.

The reaction sequence typically proceeds as follows:

- Preparation of benzyl-protected imidazole intermediate

- Incorporation of 15N labels through nucleophilic substitution reactions

- Deprotection under acidic conditions

- Purification and isolation of the final L-Histidine-15N3 product

Direct Incorporation of 15N-Labeled Precursors

Another effective approach involves the direct incorporation of 15N-labeled precursors into the histidine structure during synthesis. This method often utilizes 15NH4Cl and other 15N-enriched building blocks as primary nitrogen sources for the imidazole ring and amino group construction.

Hydrolysis-Based Extraction Methods Adapted for Isotopic Labeling

While traditional L-histidine is often obtained through hydrolysis of protein-rich materials, these methods can be adapted for the recovery and purification of isotopically labeled variants synthesized through other means.

Acid Hydrolysis Protocol

The standard acid hydrolysis protocol involves treating the protected, labeled histidine precursor with concentrated hydrochloric acid under controlled conditions. For isotopically labeled compounds, this approach requires careful optimization to prevent isotope scrambling while ensuring complete deprotection.

Purification Process Optimization

The purification of L-Histidine-15N3 hydrochloride hydrate typically involves a series of steps designed to maximize yield while maintaining isotopic purity:

- The L-histidine-containing eluent is concentrated to the appearance of crystals

- pH is adjusted to approximately 2.5 with hydrochloric acid

- Addition of twice the solution volume of ethanol

- Crystal precipitation and filtration to obtain crude L-Histidine-15N3 hydrochloride

- Decolorization using activated carbon treatment (typically 1kg activated carbon per batch, heated at 90°C for 30 minutes)

- Recrystallization and drying to obtain the purified product

Specific Synthesis Protocol for Position-Specific 15N Enrichment

For researchers requiring position-specific 15N labeling in histidine, specialized protocols have been developed to target individual nitrogen positions within the molecule.

[1-15N] and [3-15N] L-Histidine Synthesis

A specific methodology for the preparation of [1-15N]- and [3-15N]L-histidine has been documented, which introduces 15N labels selectively at these positions. This approach achieves high enrichment (99%) at each targeted position, with overall yields of 29% when starting with 15NH4Cl and 56% when using KSC15N. The positional specificity of this method makes it particularly valuable for NMR studies requiring site-specific isotope incorporation.

Scale-Up Considerations for Laboratory and Industrial Production

Scaling up the production of L-Histidine-15N3 from laboratory to industrial scale presents several challenges that must be addressed to maintain product quality and economic viability.

Process Optimization Parameters

Key parameters that require optimization during scale-up include:

Table 2. Critical Process Parameters for L-Histidine-15N3 Production Scale-Up

| Parameter | Laboratory Scale | Intermediate Scale | Industrial Scale | Impact on Product Quality |

|---|---|---|---|---|

| Reaction temperature | Precise control (±1°C) | Moderate variation (±2°C) | Zone-based control | Affects stereoselectivity and isotope incorporation |

| Reaction time | 24-48 hours | 24-72 hours | Batch-dependent | Influences yield and purity |

| Catalyst loading | 5-10 mol% | 3-8 mol% | 1-5 mol% | Affects reaction efficiency and cost |

| Purification steps | Multi-stage chromatography | Streamlined purification | Continuous process | Determines final purity and isotopic enrichment |

| Isotopic source purity | >99% | >98% | >95% | Directly impacts final product enrichment |

Quality Control Considerations

For L-Histidine-15N3, quality control is particularly critical due to the need for high isotopic purity. Content analysis typically involves:

- Sample preparation: Accurate weighing of approximately 105 mg of sample, dried at 105°C for 3 hours

- Dissolution in 3 ml formic acid and 50 ml glacial acetic acid

- Titration with 0.1 mol/L perchloric acid, with endpoint determination by potentiometric method

- Isotopic purity analysis using mass spectrometry to confirm 15N enrichment at all three positions

Comparative Analysis of Preparation Methods

The various approaches to L-Histidine-15N3 preparation offer different advantages and limitations that should be considered when selecting a methodology for specific research applications.

Efficiency and Economic Analysis

Table 3. Comparative Analysis of L-Histidine-15N3 Preparation Methods

| Method | Overall Yield (%) | Isotopic Purity (%) | Starting Materials | Relative Cost | Technical Complexity | Scale-Up Potential |

|---|---|---|---|---|---|---|

| Schöllkopf Method with 15NH4Cl | 29 | 99 | 15NH4Cl, benzyl-imidazole precursors | Moderate | High | Moderate |

| Schöllkopf Method with KSC15N | 56 | 99 | KSC15N, benzyl-imidazole precursors | High | High | Moderate |

| Biosynthetic Approach | 40-65 | 95-98 | 15N-enriched growth media | Low-Moderate | Moderate | High |

| Direct Chemical Synthesis | 25-40 | 95-99 | Various 15N-labeled precursors | High | High | Low-Moderate |

| Hydrolysis-Based Extraction | 30-45 | Variable | Protein hydrolysates | Low | Low | High |

Application-Specific Considerations

The choice of preparation method should be guided by the specific requirements of the intended application:

- For NMR Studies : Methods offering highest isotopic purity (>98%) are preferred, even at the expense of yield

- For Metabolomics : Position-specific labeling may be critical, favoring Schöllkopf or similar approaches

- For Large-Scale Applications : Biosynthetic methods may offer economic advantages despite slightly lower isotopic enrichment

Chemical Reactions Analysis

Types of Reactions

L-Histidine-15N3 (hydrochloride hydrate) can undergo various chemical reactions, including:

Oxidation: The imidazole ring of histidine can be oxidized to form histidine derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the histidine molecule.

Substitution: The amino and carboxyl groups of histidine can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of L-Histidine-15N3 (hydrochloride hydrate) include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of L-Histidine-15N3 (hydrochloride hydrate) include various histidine derivatives, such as histidine methyl ester, histidine ethyl ester, and other substituted histidine compounds .

Scientific Research Applications

L-Histidine-15N3 (hydrochloride hydrate) is a stable isotope-labeled compound used extensively in scientific research, particularly in studies related to metabolism and protein synthesis. This article explores its applications, focusing on its roles in metabolic studies, NMR spectroscopy, and proteomics.

Metabolism Studies

L-Histidine-15N3 is primarily utilized in metabolic research to investigate protein and nucleotide metabolism. Its isotopic labeling enables precise tracking of metabolic pathways involving histidine, which plays a vital role in various physiological processes, including enzyme activity and neurotransmitter synthesis.

Case Studies:

- Protein Turnover : Research has shown that L-Histidine-15N3 can be used to study protein turnover rates in different tissues, providing insights into metabolic disorders and the effects of dietary changes on protein metabolism .

- Metabolic Flux Analysis : By incorporating L-Histidine-15N3 into cell cultures, researchers can analyze how histidine contributes to metabolic fluxes, particularly under stress conditions or during disease states .

Nuclear Magnetic Resonance (NMR) Spectroscopy

The compound is also valuable in NMR spectroscopy for studying the structural dynamics of proteins and other biomolecules. The isotope enhances the sensitivity of NMR experiments, allowing for detailed analysis of molecular interactions.

Applications:

- Structural Biology : L-Histidine-15N3 is used as a probe to understand protein folding and dynamics through NMR experiments. This application is critical for elucidating the mechanisms of enzyme action and protein-ligand interactions .

- Metabolomics : In metabolomic studies, L-Histidine-15N3 serves as an internal standard for quantifying metabolites involved in histidine metabolism, aiding in the identification of biomarkers for various diseases .

Proteomics

In proteomics research, L-Histidine-15N3 acts as a labeling agent that facilitates the identification and quantification of proteins through mass spectrometry.

Key Uses:

- Quantitative Proteomics : The compound allows for relative quantification of proteins in complex mixtures by providing a distinct mass signature that can be detected during mass spectrometric analysis .

- Pathway Analysis : By tracing labeled histidine through different cellular pathways, researchers can map out metabolic networks and identify potential therapeutic targets for diseases such as cancer and metabolic disorders .

Mechanism of Action

The mechanism of action of L-Histidine-15N3 (hydrochloride hydrate) is primarily related to its role as a labeled amino acid. In biological systems, it is incorporated into proteins and peptides, allowing researchers to trace its metabolic pathways and interactions. The nitrogen-15 label provides a distinct signal in NMR and mass spectrometry, enabling detailed analysis of molecular structures and dynamics .

Comparison with Similar Compounds

Isotopic Variants of L-Histidine Hydrochloride Hydrate

The table below compares L-Histidine-15N3 hydrochloride hydrate with isotopic and non-isotopic analogs:

Key Observations:

Isotopic Impact on Molecular Weight: The ¹⁵N3-labeled variant is 0.99 g/mol heavier than the non-isotopic form due to the mass difference between ¹⁴N and ¹⁵N . The 13C6,15N3 variant has a significantly higher molecular weight (218.57 g/mol) due to dual isotopic substitution .

Stability and Storage: Isotopic forms require stricter storage conditions (-20°C to -80°C) to prevent degradation and isotopic exchange, whereas non-isotopic forms are stable at room temperature .

Analytical Applications : ¹⁵N3 labeling is optimal for mass spectrometry due to minimal background interference, while ¹³C labeling is preferred for NMR due to distinct spectral signatures .

Comparison with Other Isotope-Labeled Amino Acids

L-Histidine-15N3 HCl hydrate shares functional similarities with other labeled amino acids, such as L-Lysine-13C6,15N2 HCl (molecular weight: 231.14 g/mol), which is used to study protein synthesis and lysine-specific metabolic pathways . However, the imidazole group in histidine enables unique applications in pH-sensitive studies and metal-ion binding assays .

Non-Isotopic Derivatives and Structural Analogs

- It is used to treat ocular hypertension, contrasting with L-histidine derivatives’ roles in metabolism .

- L-Histidine Methyl Ester HCl : This esterified form (C₇H₁₄ClN₃O₂) is used in peptide synthesis, lacking the hydrate component and isotopic labels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.